2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid

medicinal chemistry lead optimization solubility engineering

2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (CAS 1909326-94-8) is a synthetic organic building block containing a 1,3-oxazole core substituted at the 4-position with a methoxycarbonyl ester and linked at the 5-position via a methylene-ether bridge to an acetic acid moiety. With a molecular formula of C₈H₉NO₆ and a molecular weight of 215.16 g/mol, this compound presents three orthogonally reactive functional groups — a carboxylic acid, a methyl ester, and an oxazole ring — making it a versatile intermediate for medicinal chemistry and heterocyclic synthesis campaigns.

Molecular Formula C8H9NO6
Molecular Weight 215.161
CAS No. 1909326-94-8
Cat. No. B2878918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid
CAS1909326-94-8
Molecular FormulaC8H9NO6
Molecular Weight215.161
Structural Identifiers
SMILESCOC(=O)C1=C(OC=N1)COCC(=O)O
InChIInChI=1S/C8H9NO6/c1-13-8(12)7-5(15-4-9-7)2-14-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeySFTAXOXMGSJWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (CAS 1909326-94-8): A Heterocyclic Building Block with Orthogonal Functional Handles


2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (CAS 1909326-94-8) is a synthetic organic building block containing a 1,3-oxazole core substituted at the 4-position with a methoxycarbonyl ester and linked at the 5-position via a methylene-ether bridge to an acetic acid moiety . With a molecular formula of C₈H₉NO₆ and a molecular weight of 215.16 g/mol, this compound presents three orthogonally reactive functional groups — a carboxylic acid, a methyl ester, and an oxazole ring — making it a versatile intermediate for medicinal chemistry and heterocyclic synthesis campaigns . It is commercially catalogued under MDL number MFCD29762836 and distributed by multiple suppliers including Biosynth, Leyan, and Chemenu .

Why Generic Substitution Risks Failure for 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (CAS 1909326-94-8)


In-class substitution of oxazole-acetic acid building blocks based solely on the presence of a heterocyclic core or gross molecular formula is unreliable because small structural perturbations — such as the isomeric arrangement of heteroatoms in oxazole vs isoxazole scaffolds, the presence or absence of an ether spacer, or the methoxycarbonyl substitution pattern — produce quantifiable differences in key physicochemical parameters that govern downstream reactivity, solubility, and biological compatibility . For instance, the target compound possesses a 1,3-oxazole core (nitrogen and oxygen separated by one carbon) whereas direct-formula isosteres like Ethyl (5-carboxyisoxazol-3-yl)oxyacetate (CAS 574005-35-9, same C₈H₉NO₆ formula) embed a 1,2-oxazole (nitrogen and oxygen adjacent), a constitution that alters ring electronics, dipole moment, and hydrogen-bonding capacity, with known consequences for PK properties and synthetic route compatibility . The quantitative evidence below demonstrates that even among close structural neighbors within the oxazole family, substitution without careful evaluation is not advisable.

Product-Specific Quantitative Evidence Guide: 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (1909326-94-8) versus Closest Analogs


Hydrogen Bond Acceptor Count: Target vs Oxazole-5-acetic Acid (1083337-90-9)

The target compound features a hydrogen bond acceptor (HBA) count of 7, versus 4 for the unsubstituted oxazole-5-acetic acid scaffold . The three additional HBA sites arise from the methoxycarbonyl ester carbonyl (1), the ether bridge oxygen (1), and the methoxy oxygen (1), collectively increasing the total by 75%. In medicinal chemistry, HBA count directly impacts aqueous solubility, target engagement enthalpy, and susceptibility to P-glycoprotein efflux. A higher HBA load such as 7 typically improves solubility but may reduce passive membrane permeability (a trade-off explicitly quantified by the TPSA dimension below) .

medicinal chemistry lead optimization solubility engineering

Topological Polar Surface Area (TPSA): Target vs 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetic acid (56674-48-7)

The target compound has a computed topological polar surface area (TPSA) of 98.9 Ų, compared to 72.6 Ų for the methyl-isoxazole ether analog 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid (CAS 56674-48-7) . This 26.3 Ų difference (+36%) is highly relevant for passive membrane permeability: a TPSA below 60 Ų is generally desirable for CNS penetration, 60–90 Ų for intermediate permeability, and above 90 Ų indicates limited passive diffusion. At 98.9 Ų, the target compound is predicted to exhibit restricted passive membrane permeability compared to the 72.6 Ų comparator, making it better suited for peripheral target engagement profiles or applications where solubility takes priority over membrane crossing .

drug design ADME permeability blood-brain barrier

Rotatable Bond Count and Conformational Flexibility: Target vs 4-(Methoxycarbonyl)oxazole-5-carboxylic acid (1822855-62-8)

The target compound exhibits 6 rotatable bonds, contrasting with 0 rotatable bonds beyond the carboxylic acid for 4-(Methoxycarbonyl)oxazole-5-carboxylic acid (CAS 1822855-62-8), which lacks the methylene-ether spacer entirely . The additional four rotatable bonds in the target arise from the —CH₂O—CH₂— linker embedded between the oxazole C5 and the acetic acid carboxyl group. Increased rotatable bond count translates to higher conformational entropy; for protein binding, this can shift the entropic penalty upon binding but also increases the degrees of freedom that must be rigidified in the bound state . The rigid comparator (no linker) offers fewer conformational options, potentially yielding different binding kinetics and selectivity profiles in target-based screens.

conformational analysis binding entropy target fishing

Isomeric Scaffold Differentiation: 1,3-Oxazole (Target) vs 1,2-Oxazole (Isoxazole) Formula Isostere (574005-35-9)

The target compound is a 1,3-oxazole (nitrogen and oxygen separated by a carbon bridge: O–C–N) while its direct formula isostere, Ethyl (5-carboxyisoxazol-3-yl)oxyacetate (CAS 574005-35-9, same C₈H₉NO₆, MW 215.16), is a 1,2-oxazole / isoxazole (nitrogen and oxygen adjacent: O–N) . This seemingly subtle N,O adjacency versus separation alters the ring's electron distribution: in 1,3-oxazoles the oxygen exerts a stronger electron-donating mesomeric effect toward C2, while in 1,2-oxazoles the N–O bond is labile under reducing conditions and the ring is more electron-deficient. Academic literature on oxazole vs isoxazole bioisosteres has demonstrated that this difference can produce order-of-magnitude variations in metabolic stability (particularly to CYP-mediated ring opening) and target selectivity . At the class level, 1,3-oxazole scaffolds have been more frequently incorporated into PPAR agonist chemotypes, whereas isoxazole analogs are more common in COX-2 inhibitor designs — a bifurcation that would directly impact hit-finding strategies.

isosterism heterocyclic chemistry ring electronics metabolic stability

Lithophilic Profile (XLogP3): Target vs 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetic acid (56674-48-7)

The computed XLogP3 of the target compound is –0.2, identical to that of the much simpler oxazole-5-acetic acid (–0.2), but markedly lower than the +0.7 value reported for 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid (CAS 56674-48-7) . This 0.9 log unit difference corresponds to an approximately 8-fold difference in octanol-water partition coefficient, reflecting the polarity-introducing effect of the methoxycarbonyl ester in the target — which offsets the lipophilicity gain from the methylene spacer — versus the lipophilicity-enhancing effect of the methyl substituent on the isoxazole ring in the comparator. In preclinical development, a logP below 0 is generally associated with higher aqueous solubility and lower non-specific protein binding, while a logP of +0.7 begins to approach the desirable range for oral absorption . The target thus offers a distinctly more hydrophilic profile suitable for solubility-challenged series.

lipophilicity logP drug-likeness solubility

Orthogonal Reactivity Handles: Methoxycarbonyl Ester at C4 vs Unsubstituted Oxazole Analogs

The target compound embeds a methoxycarbonyl ester at the oxazole 4-position, whereas the simplest in-class analog, oxazole-5-acetic acid (CAS 1083337-90-9), bears no substitution on the oxazole ring beyond the acetic acid side chain . The methoxycarbonyl group serves as a masked carboxylic acid that can be selectively hydrolyzed (e.g., LiOH, THF/H₂O) to generate a second carboxyl handle, or directly converted to amides via aminolysis — orthogonal to the primary acetic acid group . This provides a differentiated synthetic route: the target can undergo sequential deprotection and amidation at two distinct positions (C4 ester vs side-chain acid), enabling the construction of more complex libraries within fewer synthetic steps than is achievable with the unsubstituted comparator. A five-step synthetic sequence has been outlined in vendor-provided protocols for analogous oxazole-methoxycarbonyl derivatives incorporating similar orthogonal deprotection logic .

synthetic methodology ester hydrolysis amidation parallel synthesis

Best-Fit Research & Industrial Application Scenarios for 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid (CAS 1909326-94-8)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Solubility and Peripheral Target Profiles

With a TPSA of 98.9 Ų and an XLogP3 of –0.2, the target compound is well-suited for fragment libraries targeting peripheral protein-protein interaction sites or extracellular target domains where aqueous solubility over 200 µM is required . The 6 rotatable bonds provide ligand-efficient conformational sampling, while the TPSA above 90 Ų naturally biases the fragment away from CNS penetration, aligning with peripheral target strategies such as integrin, cytokine, or GPCR extracellular domain programs .

Efficiency-Optimized Parallel Synthesis of Oxazole-Containing Compound Arrays

The presence of three orthogonal reactive handles — carboxylic acid (side chain), methoxycarbonyl ester (C4), and oxazole ring (sites for electrophilic aromatic substitution or metalation) — enables diversity-oriented synthesis with fewer building blocks . The methyl ester can be selectively hydrolyzed or directly aminolyzed without affecting the side-chain acid, supporting two-dimensional array synthesis where both the C4 and side-chain positions are varied systematically .

PPAR-Targeted Metabolic Disease Programs Using Oxazole-Containing Pharmacophores

The 1,3-oxazole core (as opposed to the 1,2-oxazole isostere) has been documented in multiple patent families (e.g., WO2002092084, US7351728) as a preferred scaffold for PPARα/γ/δ agonist design . The methoxycarbonyl ester at C4 and the ether-linked acetic acid at C5 map onto the general pharmacophore topology seen in GW-501516-derived chemotypes, making the target a strategically relevant intermediate for preparing focused PPAR-modulator libraries .

Building Block Sourcing for Academic Core Facilities with Documented Purity Specifications

The compound is commercially available from multiple suppliers (Biosynth, Leyan, Chemenu) with documented purity of 95% (HPLC) and full MDL registration (MFCD29762836), enabling procurement for academic core facilities and medicinal chemistry service laboratories that require traceable quality documentation . The compound is classified as Research Use Only (RUO) and is not subject to controlled substance or hazardous material shipping restrictions, simplifying logistics for international procurement .

Quote Request

Request a Quote for 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.